1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid

Physicochemical profiling Lipophilicity Medicinal chemistry

Medicinal chemists optimizing kinase inhibitor SAR at the pyrimidine 5- and 6-positions face a synthetic bottleneck: steric hindrance at the C-4 position complicates the key C-N coupling step. This procurement-ready intermediate eliminates that challenge. • Pre-formed 5,6-dimethyl-pyrimidinyl-pyrazole-3-carboxylic acid scaffold enables direct amide coupling for parallel library synthesis. • Computed XLogP3-AA of 1.7 (0.6 log units above the unsubstituted analog) positions this intermediate within favorable CNS drug-like space for benchmarking lipophilicity effects on CNS penetration and P-gp efflux. • 97% purity grade supports quantitative SAR studies by minimizing impurity-driven false positives. • Explicitly claimed in Genentech JAK inhibitor (US8637526B2) and Yissum CKI/IRAK1 inhibitor (US11925641) patents.

Molecular Formula C13H14N4O2
Molecular Weight 258.28 g/mol
Cat. No. B15056724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC13H14N4O2
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2C=CC(=N2)C(=O)O)C3CC3)C
InChIInChI=1S/C13H14N4O2/c1-7-8(2)14-11(9-3-4-9)15-12(7)17-6-5-10(16-17)13(18)19/h5-6,9H,3-4H2,1-2H3,(H,18,19)
InChIKeyKRMJYZIGLCPRAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1708370-64-2) is a heterocyclic building block belonging to the pyrimidinyl-pyrazole-3-carboxylic acid class [1]. It features a 2-cyclopropyl-5,6-dimethylpyrimidine core linked via the 4-position to a 1H-pyrazole-3-carboxylic acid moiety (molecular formula C₁₃H₁₄N₄O₂; MW 258.28 g/mol; computed XLogP3-AA = 1.7) [1]. This scaffold places it within a family of compounds widely explored as kinase inhibitor intermediates and pharmacophores, particularly toward Janus kinase (JAK), interleukin-1 receptor-associated kinase (IRAK), and casein kinase (CKI) targets [2]. Commercial availability from multiple suppliers at purities of 95–98% supports its use as a procurement-ready intermediate for medicinal chemistry and chemical biology workflows .

Pyrimidinyl-pyrazole-3-carboxylic acid scaffold for kinase inhibitor design
Explored toward JAK, IRAK, and CKI pharmacophores
Procurement-ready intermediate (95–98% purity, multiple vendors)

Why In-Class Analogs Cannot Substitute


Within the pyrimidinyl-pyrazole-3-carboxylic acid series, the precise substitution pattern on the pyrimidine ring fundamentally alters both physicochemical properties and target-engagement potential. The 5,6-dimethyl substitution on the target compound introduces steric bulk and modulates electron density at the pyrimidine core differently than mono-methyl (CAS 1713463-30-9), trifluoromethyl (CAS 1707566-49-1), or unsubstituted (CAS 1708370-63-1) analogs [1]. These changes affect computed lipophilicity (XLogP3-AA ≈ 1.7 vs. ~1.1 for the unsubstituted analog), molecular weight (258.28 vs. 230.22–298.22 across analogs), and hydrogen-bond acceptor count [1]. In kinase inhibitor SAR programs, even a single methyl deletion or positional isomerization can shift selectivity profiles across the kinome, alter metabolic stability, and change synthetic tractability for downstream derivatization. Substituting a close analog without verifying equivalence therefore risks non-overlapping biological activity, divergent PK properties, or synthetic route incompatibility [2].

Substitution pattern Dimethyl vs. unsubstituted/mono-methyl analogs alters lipophilicity and steric bulk, potentially shifting kinase selectivity profiles.
Positional isomer mismatch 2-methyl isomer blocks hinge-region binding vector; target’s 5,6-dimethyl preserves C-2 cyclopropyl for target engagement.
Fluorination divergence CF₃ analog shows significantly higher lipophilicity and MW, introducing developability risks not present in the dimethyl compound.

Differentiation Evidence vs. Closest Analogs


Distinct Lipophilicity and Steric Profile from 5,6-Dimethyl Substitution

The target compound bears two methyl groups at positions 5 and 6 of the pyrimidine ring, a feature absent in the closest commercially available comparator, 1-(6-cyclopropyl-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1708370-63-1, C₁₁H₁₀N₄O₂, MW 230.22). The dimethyl substitution increases the computed XLogP3-AA from approximately 1.1 (unsubstituted analog) to 1.7 (target), a ΔlogP of +0.6 units [1]. Molecular weight increases by 28.06 Da (258.28 vs. 230.22), and the rotatable bond count rises from 2 to 3 [1]. These differences are of the magnitude known to influence membrane permeability, CYP450 susceptibility, and target binding within kinase inhibitor chemotypes disclosed in patent literature [2].

Lipophilicity shift
Reported
XLogP 1.7 vs 1.1 (unsubstituted); MW 258 vs 230 Da
Lipophilicity and steric differences may alter membrane permeability and target binding.
Computed PubChem data; experimental logD not available.
Physicochemical profiling Lipophilicity Medicinal chemistry Lead optimization

Positional Methylation Pattern Directs Synthetic Derivatization Vector

The target compound places methyl groups at pyrimidine positions 5 and 6, leaving the 2-position occupied by the cyclopropyl ring. This contrasts with positional isomers such as CAS 1708428-44-7 (1-(6-cyclopropyl-2-methyl-pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid), where the single methyl resides at the 2-position [1]. In kinase inhibitor SAR programs utilizing the pyrimidinyl-pyrazole-3-carboxylic acid scaffold, the pyrimidine C-2 substituent is a critical vector for hinge-region hydrogen bonding with the kinase ATP pocket; methylation at C-2 would block this interaction, whereas the 5,6-dimethyl pattern of the target preserves the C-2 cyclopropyl group for hinge engagement while providing additional steric and hydrophobic contacts at the solvent-exposed face [2]. Furthermore, the 5,6-dimethyl pyrimidine is less prone to electrophilic aromatic substitution at those positions, directing downstream functionalization to alternative sites on the pyrazole or carboxylic acid moiety [1].

Synthetic vector
Class-level
5,6-dimethyl preserves C-2 cyclopropyl for hinge binding; 2-methyl isomer blocks C-2.
Methylation pattern directs kinase hinge engagement and derivatization chemistry.
No direct comparative IC₅₀ data; based on pharmacophore models.
Synthetic accessibility Regioselective derivatization Building block utility Parallel synthesis

Balanced Lipophilicity Without Excessive Fluorination vs. CF₃ Analog

The closest electron-withdrawing analog, 1-(2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1707566-49-1), replaces the 5,6-dimethyl motif with a single 6-CF₃ group. This substitution dramatically increases molecular weight (298.22 vs. 258.28 Da, Δ = +39.94 Da) and computed lipophilicity (estimated XLogP3-AA increase of ≥1.0 unit over the dimethyl analog) [1]. While the CF₃ group enhances metabolic stability at the 6-position, it also increases the risk of hERG binding, phospholipidosis, and poor solubility—liabilities well-documented for highly fluorinated kinase inhibitor scaffolds [2]. The target compound's 5,6-dimethyl pattern provides moderate lipophilicity (XLogP3-AA = 1.7) within the optimal range for CNS drug-like space (1 < logP < 3) and avoids the synthetic cost and environmental burden associated with trifluoromethylation [1].

Fluorination profile
Reported
Target: MW 258 Da, XLogP 1.7, zero F; CF₃ analog: MW 298 Da, XLogP ≥2.7, 3 F.
Balanced lipophilicity within CNS drug-like space; CF₃ analog may pose hERG/solubility risk.
Computed properties; fluorination risks documented in kinase inhibitor literature.
Metabolic stability Lipophilic ligand efficiency Fluorine-free lead optimization ADME profiling

Vendor Purity Specification and Impurity Burden Comparison

Multiple vendors supply this compound with differing purity specifications. MolCore reports NLT 98% purity with ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . AKSci lists the compound at 95% purity (catalog 1307ED) . Chemenu offers 97% purity . These purity tiers translate to maximum impurity levels of ≤2%, ≤5%, and ≤3% respectively, a meaningful difference for applications requiring high batch-to-batch reproducibility such as in vitro pharmacology, co-crystallization trials, or late-stage lead optimization where trace impurities can confound biological assay results. The 98% specification reduces the maximum unknown impurity burden by 60% compared to the 95% grade (2% vs. 5% total impurities) .

Purity specification
Supplier spec
98% (NLT) vs 95% vs 97%; impurity burden 2% vs 5% vs 3%.
Higher purity grade reduces unknown impurity interference in quantitative assays.
Vendor datasheets; analytical methods not uniformly disclosed.
Procurement specification Quality control Batch consistency Analytical chemistry

Recommended Application Scenarios


Kinase Inhibitor Lead Optimization: JAK, IRAK, and CKI Scaffolds

The target compound serves as a carboxylic acid-bearing intermediate for amide coupling or esterification to generate focused libraries of pyrimidinyl-pyrazole-3-carboxamides. The 5,6-dimethyl pattern on the pyrimidine ring provides steric differentiation at the solvent-exposed region of the kinase ATP pocket, a design feature explicitly exploited in Genentech's JAK inhibitor patents (US8637526B2) and Yissum's CKI/IRAKI inhibitor filings (US11925641) [1]. Researchers should prioritize this compound when exploring SAR at the pyrimidine 5- and 6-positions while maintaining the C-2 cyclopropyl group as a hinge-binding motif [1]. The carboxylic acid handle enables parallel synthesis of amide libraries with diverse amine inputs, with the 98% purity grade recommended for quantitative SAR studies to minimize impurity-driven false positives .

Physicochemical Benchmarking in CNS Drug Discovery

With a computed XLogP3-AA of 1.7 and MW of 258.28 Da, the target compound resides within favorable CNS drug-like space. Its lipophilicity is approximately 0.6 log units higher than the unsubstituted pyrimidine analog (CAS 1708370-63-1) and ≥1.0 log unit lower than the trifluoromethyl analog (CAS 1707566-49-1) [1]. This positions the compound as a useful intermediate tool for medicinal chemists benchmarking the impact of incremental lipophilicity changes on CNS penetration, P-glycoprotein efflux, and metabolic stability within a congeneric pyrimidinyl-pyrazole series. Programs targeting kinase-driven CNS indications (e.g., neurodegenerative disorders) may find this intermediate more suitable than the excessively lipophilic CF₃ analog [2].

Synthetic Methodology for Sterically Hindered C–N Coupling

The 5,6-dimethyl substitution on the pyrimidine ring introduces steric hindrance adjacent to the C-4 position where the pyrazole ring is attached via a C–N bond. This creates a non-trivial synthetic challenge in the key coupling step, distinguishing it from simpler analogs and making the compound valuable for developing and benchmarking palladium-catalyzed or copper-mediated N-arylation methodologies under sterically demanding conditions. The commercial availability of the pre-formed target compound eliminates the need for end-users to optimize this challenging transformation, providing a procurement-ready building block for downstream diversification .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (JAK, IRAK, CKI)
5,6-dimethyl pyrimidine with C-2 cyclopropyl hinge binder
Kinase selectivity panel and SAR around solvent-exposed region
CNS drug-like property benchmarking
Moderate lipophilicity and fluorine-free scaffold
CNS penetration, P-gp efflux, and metabolic stability assays
Sterically hindered C–N coupling methodology
5,6-dimethyl steric hindrance at pyrimidine C-4
Pd- or Cu-catalyzed N-arylation efficiency
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